molecular formula C19H21ClN2O2 B11558193 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide

Cat. No.: B11558193
M. Wt: 344.8 g/mol
InChI Key: HHNNHSIHQVCREC-FYJGNVAPSA-N
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Description

N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide is a chemical compound with the molecular formula C18H19ClN2O This compound is known for its unique structural features, which include a chlorobenzyl group and a pentanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide typically involves the reaction of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with pentanehydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the chlorobenzyl group and pentanehydrazide moiety in N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide distinguishes it from other related compounds, contributing to its specific properties and applications.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pentanamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-3-12-19(23)22-21-13-15-8-5-7-11-18(15)24-14-16-9-4-6-10-17(16)20/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

HHNNHSIHQVCREC-FYJGNVAPSA-N

Isomeric SMILES

CCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2Cl

Canonical SMILES

CCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2Cl

Origin of Product

United States

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